molecular formula C13H8ClNO3S B8274559 2-[(3-Chlorophenyl)thio]-5-nitrobenzaldehyde

2-[(3-Chlorophenyl)thio]-5-nitrobenzaldehyde

Cat. No. B8274559
M. Wt: 293.73 g/mol
InChI Key: ZPIKDLQSPNLHNQ-UHFFFAOYSA-N
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Patent
US06518268B1

Procedure details

A 2.5 mol/L sodium hydroxide aqueous solution (1.2 mL, 3.1 mmol) and tetrabutylammonium bromide (0.012 g, 0.031 mmol) were added to 3-chlorobenzenethiol (0.11 g, 0.73 mmol), followed by stirring at 25° C. for 10 minutes. A toluene (1.2 mL) solution of 2-fluoro-5-nitrobenzaldehyde (0.12 g, 0.73 mmol) was added to the reaction liquid, followed by stirring at 110° C. for 1.5 hours. After the conventional post-reaction treatment, the residue was purified by silica gel chromatography (eluted by chloroform) to give 2-[(3-chlorophenyl)thio]-5-nitrobenzaldehyde (72 mg, 34%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.012 g
Type
catalyst
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([SH:10])[CH:7]=[CH:8][CH:9]=1.F[C:12]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:13]=1[CH:14]=[O:15]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[Cl:3][C:4]1[CH:5]=[C:6]([S:10][C:12]2[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:13]=2[CH:14]=[O:15])[CH:7]=[CH:8][CH:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.11 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)S
Name
Quantity
0.012 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0.12 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
by stirring at 25° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 110° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After the conventional post-reaction treatment, the residue was purified by silica gel chromatography (eluted by chloroform)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)SC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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